molecular formula C8H8BrF2NS B8165678 1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine

1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine

Cat. No.: B8165678
M. Wt: 268.12 g/mol
InChI Key: YLXKINXIOBYJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine is an organic compound that features a bromothiophene ring attached to a difluoroazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The process involves the coupling of a bromothiophene derivative with a difluoroazetidine precursor in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of Suzuki–Miyaura coupling can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that are influenced by the unique structural features of the compound. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Bromothiophen-2-yl)methyl)-3,3-difluoroazetidine is unique due to the presence of the difluoroazetidine ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-3,3-difluoroazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NS/c9-6-1-7(13-3-6)2-12-4-8(10,11)5-12/h1,3H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXKINXIOBYJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CS2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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